molecular formula C4H11ClN2O2 B1525240 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride CAS No. 86150-08-5

2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride

Cat. No. B1525240
CAS RN: 86150-08-5
M. Wt: 154.59 g/mol
InChI Key: VHCBVFDGXODMMV-UHFFFAOYSA-N
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Description

2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride is a compound with the molecular formula C4H10N2O2 . The hydrochloride salt is used as a peripheral vasoconstrictor in the treatment of certain hypotensive states .


Synthesis Analysis

The synthesis of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride involves reducing the carbonyl group selectively .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride include the reduction of the carbonyl group . It also involves precipitation observed immediately after the addition of hexamine .


Physical And Chemical Properties Analysis

The compound has a melting point of 106-108 °C and a predicted boiling point of 386.2±27.0 °C. Its density is predicted to be 1.161±0.06 g/cm3, and it has a pKa of 14.34±0.46 .

Scientific Research Applications

Chemical Synthesis and Kinetic Studies

One of the primary applications of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride and its derivatives is in chemical synthesis. For instance, N-(2-Hydroxyphenyl)acetamide, a structurally related compound, is utilized as an intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide involves the use of immobilized lipase, showcasing a kinetically controlled synthesis with vinyl acetate as the activated acyl donor. This highlights the compound's role in facilitating specific chemical reactions and its importance in drug synthesis processes (Magadum & Yadav, 2018).

Metabolism and Toxicology Studies

Compounds related to 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride are also significant in studying metabolism and toxicology. For instance, the metabolism of chloroacetamide herbicides and their selected metabolites in human and rat liver microsomes has been explored. These studies are crucial in understanding the biotransformation and potential toxicological effects of such compounds, providing valuable insights into human health and safety considerations (Coleman et al., 2000).

Environmental Chemistry and Monitoring

Derivatives of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride are involved in studies related to environmental chemistry. For example, the reaction of the drug atenolol with hypochlorite under wastewater disinfection conditions has been investigated, leading to the production of chlorinated products with phytotoxic activity. Such studies are pertinent in assessing the environmental impact and degradation products of pharmaceuticals and other chemical compounds (DellaGreca et al., 2009).

Molecular Design and Biological Studies

The compound and its derivatives have applications in molecular design and biological studies. For instance, a novel series of potent and selective kappa-opioid agonists were synthesized, highlighting the compound's utility in designing molecules with specific biological activities. These findings are fundamental in drug development and understanding receptor-ligand interactions (Barlow et al., 1991).

Analytical Chemistry

The compound's derivatives are used in developing analytical methods. For example, a new molecular probe for trace measurement of carbonyl compounds in water samples has been reported. Such analytical applications are crucial for monitoring and detecting trace levels of environmental pollutants or other significant substances (Houdier et al., 2000).

Safety And Hazards

The compound is classified under GHS07 and GHS05 hazard categories. It has hazard statements H302, H335, H315, and H318. Precautionary measures include P264, P280, P302+P352, P321, P332+P313, P362, P264, P270, P301+P312, P330, P501, P280, P305+P351+P338, and P310 .

Future Directions

The compound is currently being used for research purposes . Its potential applications in various fields, including life sciences and organic synthesis, are being explored .

properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.ClH/c5-3-4(8)6-1-2-7;/h7H,1-3,5H2,(H,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCBVFDGXODMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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